3-Cyclopentylpropanehydrazide
Overview
Description
3-Cyclopentylpropanehydrazide is an organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is primarily used for research purposes and is not intended for human use . The compound features a cyclopentyl group attached to a propanehydrazide moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpropanehydrazide typically involves the reaction of cyclopentylcarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpropanoic acid derivatives, while reduction can produce cyclopentylpropylamines .
Scientific Research Applications
3-Cyclopentylpropanehydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmacological activities, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may serve as a precursor for the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopentylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylcarboxylic acid: Shares the cyclopentyl group but lacks the hydrazide moiety.
Propanehydrazide: Contains the hydrazide group but lacks the cyclopentyl group.
Cyclopentylamine: Features the cyclopentyl group attached to an amine instead of a hydrazide.
Uniqueness
3-Cyclopentylpropanehydrazide is unique due to its combination of a cyclopentyl group and a propanehydrazide moiety. This structural arrangement allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its similar compounds .
Properties
IUPAC Name |
3-cyclopentylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10-8(11)6-5-7-3-1-2-4-7/h7H,1-6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAYIJXVVHWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399669 | |
Record name | 3-cyclopentylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588714-08-3 | |
Record name | 3-cyclopentylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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